REACTION_CXSMILES
|
[CH:1]([NH2:3])=O.[CH3:4][C:5]1([CH3:12])[C:8](=O)[C:7](C)([CH3:10])[S:6]1.O.O.O.O.O.O.[Cl-].[Al+3].[Cl-].[Cl-]>O>[NH2:3][CH:1]1[C:7]([CH3:10])([CH3:8])[S:6][C:5]1([CH3:12])[CH3:4] |f:2.3.4.5.6.7.8.9.10.11|
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Name
|
|
Quantity
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8 g
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Type
|
reactant
|
Smiles
|
C(=O)N
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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CC1(SC(C1=O)(C)C)C
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Name
|
|
Quantity
|
100 mg
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Type
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reactant
|
Smiles
|
O.O.O.O.O.O.[Cl-].[Al+3].[Cl-].[Cl-]
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Name
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Teflon
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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170 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction was then cooled
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Type
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EXTRACTION
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Details
|
The aqueous solution was extracted with methylene chloride (3×20 ml)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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TEMPERATURE
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Details
|
The residue was refluxed with 1N HCl (20 ml) for 4 hours
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Duration
|
4 h
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Type
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TEMPERATURE
|
Details
|
the reaction cooled
|
Type
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WASH
|
Details
|
washed with methylene chloride (2×20 ml)
|
Type
|
ADDITION
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Details
|
It was then brought to pH 14 by addition of 6N sodium hydroxide
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Type
|
EXTRACTION
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Details
|
extracted with the methylene chloride (3×20 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(SC1(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |